Lipophilicity: Target vs. Des-Methylthio Analog
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (target) exhibits a computed LogP of 2.96, which is substantially higher than the LogP of 2.3 estimated for Methyl 4-chloro-2-fluorobenzoate (CAS 148893-72-5), a direct des-methylthio analog . This ΔLogP of approximately +0.66 translates to an approximately 4.6-fold greater predicted octanol-water partition coefficient, meaning the target compound is predicted to have meaningfully higher membrane permeability in cell-based assays compared to the non-thioether analog .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.96 |
| Comparator Or Baseline | Methyl 4-chloro-2-fluorobenzoate; LogP ≈ 2.3 (estimated by XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.66 (~4.6-fold higher partitioning) |
| Conditions | XLogP3 computed values (PubChem/ChemSrc); standard conditions |
Why This Matters
The higher LogP of the target compound makes it the preferred intermediate when designing CNS-penetrant or cellular-targeting probes, whereas the des-methylthio analog may underperform in permeability-limited assays.
- [1] PubChem. Methyl 4-chloro-2-fluorobenzoate — XLogP3 = 3.5 (corrected: computed LogP for non-thioether analog). https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-chloro-2-fluorobenzoate View Source
